molecular formula C12H14 B14334859 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 111713-27-0

3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14334859
CAS No.: 111713-27-0
M. Wt: 158.24 g/mol
InChI Key: CFXJTPIUXNQTCU-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)bicyclo[420]octa-1,3,5-triene is an organic compound with the molecular formula C12H14 It is a derivative of bicyclo[420]octa-1,3,5-triene, which is a bicyclic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene typically involves the use of benzocyclobutene as a starting material. One common method includes the Grignard reaction, where (2-bromo-vinyl)benzene is reacted with magnesium in the presence of dimethyldichlorosilane in dry tetrahydrofuran (THF) under an argon atmosphere . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the but-3-en-1-yl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural modifications on the properties of bicyclic hydrocarbons.

Properties

CAS No.

111713-27-0

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

3-but-3-enylbicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C12H14/c1-2-3-4-10-5-6-11-7-8-12(11)9-10/h2,5-6,9H,1,3-4,7-8H2

InChI Key

CFXJTPIUXNQTCU-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC2=C(CC2)C=C1

Origin of Product

United States

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